2-(2-Thienyl)aniline
Overview
Description
2-(2-Thienyl)aniline is an organic compound that features a thiophene ring attached to an aniline moiety Thiophene is a five-membered heterocyclic compound containing sulfur, and aniline is an aromatic amine
Mechanism of Action
Target of Action
2-(2-Thienyl)aniline is a chemical compound that has been the subject of scientific research due to its potential biological activity . More research is needed to identify the compound’s primary targets and their roles.
Biochemical Pathways
This compound may potentially affect various biochemical pathways, given its potential biological activity . More research is needed to understand the biochemical pathways affected by this compound.
Biochemical Analysis
Biochemical Properties
2-(2-Thienyl)aniline may interact with various enzymes and proteins. For instance, it has been suggested that aniline derivatives can inhibit phenylalanine hydroxylase, an enzyme involved in the metabolism of the amino acid phenylalanine
Cellular Effects
It is known that aniline derivatives can have various effects on cells, such as influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that aniline derivatives can be metabolized in the body, with one of the major metabolites being N-acetyl-4-aminophenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)aniline typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-bromoaniline and 2-thienylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an aqueous medium with a surfactant like Kolliphor EL, which facilitates the reaction under mild conditions and in the presence of air .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thienyl)aniline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(2-Thienyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Comparison with Similar Compounds
Thiophene: A simpler structure without the aniline moiety.
Aniline: Lacks the thiophene ring.
2-Aminothiophene: Similar structure but with an amino group directly attached to the thiophene ring.
Uniqueness: 2-(2-Thienyl)aniline is unique due to the combination of the thiophene and aniline structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs .
Biological Activity
2-(2-Thienyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
This compound is an aniline derivative with a thienyl substituent that can interact with various enzymes and proteins. One notable interaction is with phenylalanine hydroxylase, an enzyme crucial for the metabolism of phenylalanine. Inhibiting this enzyme could have implications for metabolic disorders related to phenylalanine accumulation.
Property | Description |
---|---|
Molecular Formula | CHNS |
Molecular Weight | 177.25 g/mol |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
pKa | Not well-characterized; further studies needed |
Cellular Effects
Aniline derivatives, including this compound, have been shown to influence various cellular processes. Research indicates that they can affect cell signaling pathways and gene expression, potentially leading to alterations in cellular metabolism. The specific effects of this compound on different cell types remain to be fully elucidated.
Molecular Mechanisms
The biological activity of this compound may be attributed to its ability to bind with biomolecules, thereby inhibiting or activating specific enzymes. This binding can lead to changes in gene expression and metabolic pathways. The precise molecular mechanisms are still under investigation, but preliminary studies suggest that the compound may act through similar pathways as other aniline derivatives.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of thienyl-anilines for their biological activities:
- Anti-Tubulin Activity : A study highlighted that certain aniline derivatives exhibit anti-tubulin effects, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) indicates that modifications in the thienyl ring can enhance biological activity .
- Synthesis of Analogues : Researchers have synthesized various analogues of this compound to explore their biological properties. One study demonstrated that substituents on the thienyl group significantly influenced the anti-cancer activity of these compounds .
Table 2: Summary of Biological Activities from Recent Studies
Properties
IUPAC Name |
2-thiophen-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKZLOXDTZHOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399478 | |
Record name | 2-(2-thienyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62532-99-4 | |
Record name | 2-(2-Thienyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62532-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-thienyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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